molecular formula C20H16N4O6S B094326 Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]- CAS No. 135-52-4

Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-

Cat. No. B094326
CAS RN: 135-52-4
M. Wt: 440.4 g/mol
InChI Key: OWQUYBAASOSGNO-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-" is a complex molecule that features an azo bond, a hydrazino group, and a benzoic acid moiety. This compound is part of a class of azo-benzoic acids that have been studied for various applications, including their electrochemical properties, synthesis, and potential use in dyeing processes and antibacterial applications .

Synthesis Analysis

The synthesis of related azo-benzoic acid derivatives often involves the coupling of diazonium salts with phenolic compounds, followed by subsequent reactions to introduce additional functional groups or to form metal complexes. For instance, the synthesis of formazan dyes, which are structurally related to the compound , has been achieved in aqueous systems without the use of buffers, leading to cost-effective production and improved fastness properties on leather . The synthesis of azo-benzoic acids themselves has been characterized using various spectroscopic techniques, confirming the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structures of azo-benzoic acid derivatives have been elucidated using a combination of spectroscopic techniques, including UV-VIS, IR, NMR, and in some cases, single-crystal X-ray diffraction. These studies have revealed insights into the acid-base dissociation and azo-hydrazone tautomerism that occur in solution, with the extent of these equilibria being dependent on solvent composition and pH . Additionally, the crystal structure of related compounds has been determined, showing intermolecular hydrogen bonds and pi-pi interactions that stabilize the crystal structures .

Chemical Reactions Analysis

The electrochemical behavior of azo-benzoic acids has been studied, revealing that the position of the sulfo substituent relative to the azo bridge and the pH of the solution significantly impact their electrochemical reduction. The reduction process predominantly results in hydrazo compounds, following a DISP2 mechanism that ultimately leads to the formation of amino salicylic acid and sulfanilic acid . Furthermore, metal complexes of azo-benzoic acid derivatives have been synthesized, which exhibit a range of colors and demonstrate antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acid derivatives are influenced by their molecular structure. The presence of the azo bond and the ability to form tautomers affect their absorption spectra and solubility. The interaction of these compounds with surfactants like cetyl trimethyl ammonium bromide has been studied, indicating complex formation and changes in absorption characteristics . Additionally, the acid-catalyzed hydrolysis of related sulfoxides has been investigated, showing that the reaction follows pseudo-first-order kinetics without concomitant racemization .

Scientific Research Applications

Antioxidant Capacity Assays

The ABTS/PP decolorization assay highlights the role of certain compounds, including benzoic acid derivatives, in measuring antioxidant capacity. This method, which involves the ABTS radical cation, is pivotal for evaluating the antioxidant potential of substances, indicating the broader relevance of benzoic acid derivatives in scientific research aimed at understanding antioxidant mechanisms. The reaction pathways elucidated in these assays can form coupling adducts or undergo oxidation without coupling, showcasing the specificity of reactions for certain antioxidants and their potential implications in food science and biochemistry (Ilyasov et al., 2020).

Pharmacokinetic Analysis

In pharmacokinetic studies, benzoic acid serves as a model to understand the metabolic and dosimetric variations across species, including rats, guinea pigs, and humans. By employing physiologically-based pharmacokinetic (PBPK) models, researchers can predict the hepatic metabolism of benzoic acid to its metabolites, offering insights into the safety and efficacy of benzoic acid-containing products in food and pharmaceuticals (Hoffman & Hanneman, 2017).

Microbial Metabolite Properties

Benzoic acid and its derivatives have been identified as key microbial metabolites associated with sepsis. These compounds exhibit bioregulatory activity, influencing both bacterial and eukaryotic cells. Understanding the diagnostic, pathogenetic, and therapeutic potential of these microbial metabolites opens new avenues for treating sepsis and managing microbial resistance, highlighting the intricate relationship between microbiomes and human health (Beloborodova et al., 2013).

Plant-Derived Biological Activities

Research on natural carboxylic acids, including benzoic acid, underscores their significant antioxidant, antimicrobial, and cytotoxic activities. The structure-related biological activities of these compounds provide a foundation for drug discovery and development, particularly in identifying new natural products with potential health benefits (Godlewska-Żyłkiewicz et al., 2020).

Gut Function Regulation

Benzoic acid's role as an antibacterial and antifungal preservative extends to its potential in improving gut functions. Studies have demonstrated that appropriate levels of benzoic acid can enhance digestion, absorption, and barrier functions in the gut, suggesting its utility in promoting growth and health through dietary interventions (Mao et al., 2019).

Safety And Hazards

While specific safety and hazard information for this compound isn’t available, it’s generally important to handle all chemicals with appropriate safety precautions. This includes using personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

2-[[N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQUYBAASOSGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple solid; [Merck Index]
Record name Zincon
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Product Name

Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-

CAS RN

135-52-4
Record name Benzoic acid, 2-[2-[[2-(2-hydroxy-5-sulfophenyl)diazenyl]phenylmethylene]hydrazinyl]-
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Record name 2-[1-(2-hydroxy-5-sulphophenyl)-3-phenyl-5-formazano]benzoic acid
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